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An In-depth Technical Guide to (2R)-1,1,2-Triphenylethane-1,2-diol

This guide serves as a comprehensive technical resource for researchers, scientists, and

professionals in drug development on the chiral diol, (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol.
Its primary focus is to provide an in-depth understanding of its nomenclature, properties,

synthesis, and critical applications in the field of asymmetric synthesis.

Compound Identification and Nomenclature
The unambiguous identification of a chemical entity is paramount for scientific communication

and reproducibility. The compound in question is systematically named according to the rules

set forth by the International Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name for this compound is (2R)-1,1,2-triphenylethane-1,2-diol[1][2]. The "(2R)"

designation specifies the absolute configuration at the chiral center, C2, according to the Cahn-

Ingold-Prelog priority rules. The parent chain is a two-carbon ethane backbone, with two

hydroxyl (-diol) groups located at positions 1 and 2. Three phenyl groups are attached at

positions 1, 1, and 2.

This compound is also known by several synonyms, including:

(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol[3][4]
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(R)-1,1,2-Triphenylethane-1,2-diol[1]

(2R)-1,1,2-Triphenylethylene glycol[3]

(R)-1,1,2-Triphenylethylene glycol[3]

Its unique Chemical Abstracts Service (CAS) Registry Number is 95061-46-4[2][3][4].

Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is essential for its

handling, application, and characterization. The key properties of (2R)-1,1,2-triphenylethane-

1,2-diol are summarized in the table below.

Property Value Source(s)

Molecular Formula C₂₀H₁₈O₂ [1][2][3][4]

Molecular Weight 290.36 g/mol [1][3][4]

Appearance
White to almost white

powder/crystal

Melting Point 122-130 °C [3]

Boiling Point 452.3 ± 40.0 °C (Predicted) [3]

Specific Rotation [α]²⁰/D +215.0 to +225.0° (c=1, EtOH)

Solubility

Soluble in dichloromethane,

chloroform, THF, ethanol;

Insoluble in hexane.

[5]

Density 1.196 ± 0.06 g/cm³ [3]

Synthesis Methodologies: A Deep Dive
The synthesis of enantiomerically pure (2R)-1,1,2-triphenylethane-1,2-diol is crucial for its

application in asymmetric synthesis. Two primary synthetic routes are discussed below,

highlighting the chemical principles and experimental considerations.
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Sharpless Asymmetric Dihydroxylation of
Triphenylethylene
The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful and widely used method for the

enantioselective synthesis of vicinal diols from olefins[6][7][8]. This reaction utilizes a catalytic

amount of osmium tetroxide in the presence of a chiral ligand to achieve high

enantioselectivity[6][7].

Causality Behind the Method: The choice of the chiral ligand dictates the stereochemical

outcome of the dihydroxylation. For the synthesis of (R,R)-diols, the AD-mix-α formulation,

which contains the dihydroquinine (DHQ) derived ligand (DHQ)₂PHAL, is typically used.

However, for the specific case of triphenylethylene, the mnemonic for predicting the

stereochemical outcome with standard AD-mixes needs careful consideration of the substrate's

electronic and steric properties. The reaction proceeds through a [3+2] cycloaddition of the

osmium tetroxide to the alkene, forming a chiral osmate ester intermediate. The chiral ligand

orchestrates this addition to occur preferentially on one of the two enantiotopic faces of the

double bond[7][8]. Subsequent hydrolysis releases the chiral diol and regenerates the osmium

catalyst through oxidation by a stoichiometric co-oxidant.

Experimental Workflow: Sharpless Asymmetric Dihydroxylation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://grokipedia.com/page/Sharpless_asymmetric_dihydroxylation
https://en.wikipedia.org/wiki/Sharpless_asymmetric_dihydroxylation
https://www.organic-chemistry.org/namedreactions/sharpless-dihydroxylation.shtm
https://grokipedia.com/page/Sharpless_asymmetric_dihydroxylation
https://en.wikipedia.org/wiki/Sharpless_asymmetric_dihydroxylation
https://en.wikipedia.org/wiki/Sharpless_asymmetric_dihydroxylation
https://www.organic-chemistry.org/namedreactions/sharpless-dihydroxylation.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2601507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Setup

Reaction

Work-up & Purification

Dissolve Triphenylethylene in
 t-BuOH/H₂O solvent mixture

Add AD-mix-β
(containing (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃)

Add methanesulfonamide (MsNH₂)
(optional, to improve selectivity)

Cool to 0°C and add OsO₄

(catalytic amount)

Stir vigorously at 0°C until
reaction completion (monitored by TLC)

Quench with Na₂SO₃

Extract with an organic solvent
(e.g., ethyl acetate)

Wash organic layer with brine,
dry over Na₂SO₄, and concentrate

Purify by column chromatography
(silica gel)

(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol

Yields (2R)-1,1,2-triphenylethane-1,2-diol

Click to download full resolution via product page

Caption: Workflow for Sharpless Asymmetric Dihydroxylation.
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Detailed Protocol:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve

triphenylethylene in a 1:1 mixture of tert-butanol and water. To this solution, add the

commercially available AD-mix-β, which contains the chiral ligand ((DHQD)₂PHAL), the re-

oxidant (potassium ferricyanide), and a base (potassium carbonate)[7][8]. The use of AD-

mix-β is predicted to yield the (R)-diol from triphenylethylene. For improved

enantioselectivity, methanesulfonamide can be added[9].

Catalyst Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a catalytic amount of

osmium tetroxide (typically as a solution in toluene).

Reaction Monitoring: Stir the mixture vigorously at 0 °C. The reaction progress can be

monitored by thin-layer chromatography (TLC) by observing the disappearance of the

starting alkene.

Quenching: Upon completion, quench the reaction by adding solid sodium sulfite and stirring

for one hour. This reduces any remaining osmium species.

Extraction: Extract the product into an organic solvent such as ethyl acetate. Separate the

organic layer.

Washing and Drying: Wash the organic layer with brine, dry it over anhydrous sodium

sulfate, and filter.

Purification: Remove the solvent under reduced pressure. The crude product is then purified

by flash column chromatography on silica gel to afford the pure (2R)-1,1,2-triphenylethane-

1,2-diol.

Synthesis from (R)-Mandelic Acid
An alternative and classical approach to synthesizing (R)-1,1,2-triphenylethane-1,2-diol starts

from the readily available chiral precursor, (R)-mandelic acid[5]. This method relies on the

stereospecificity of the Grignard reaction with a chiral ester.

Causality Behind the Method: This synthesis is an excellent example of substrate-controlled

stereoselection. The chirality is already present in the starting material, (R)-mandelic acid. The
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key step involves the double addition of a Grignard reagent (phenylmagnesium bromide) to the

methyl ester of mandelic acid. The first equivalent of the Grignard reagent deprotonates the

hydroxyl group, while the subsequent two equivalents add to the carbonyl group of the ester,

leading to the formation of the desired tertiary alcohol with retention of the original

stereochemistry at the adjacent carbon.

Experimental Workflow: Synthesis from (R)-Mandelic Acid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2601507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Esterification

Step 2: Grignard Reaction

Purification

(R)-Mandelic Acid

React with Methanol (MeOH)
and a catalytic amount of acid (e.g., H₂SO₄)

Methyl (R)-Mandelate

Dissolve Methyl (R)-Mandelate in dry THF

Add Phenylmagnesium Bromide (PhMgBr)
(3.5 equivalents) at 0°C

Quench with saturated NH₄Cl solution

Extract with an organic solvent

Purify by recrystallization or
column chromatography

(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol

Yields (2R)-1,1,2-triphenylethane-1,2-diol

Click to download full resolution via product page

Caption: Workflow for Synthesis from (R)-Mandelic Acid.
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Detailed Protocol:

Esterification: Convert (R)-mandelic acid to its methyl ester, methyl (R)-mandelate. This is

typically achieved by refluxing the acid in methanol with a catalytic amount of a strong acid

like sulfuric acid (Fischer esterification).

Grignard Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere

(e.g., nitrogen or argon), dissolve the purified methyl (R)-mandelate in anhydrous

tetrahydrofuran (THF).

Grignard Reagent Addition: Cool the solution to 0 °C. Slowly add a solution of

phenylmagnesium bromide (approximately 3.5 equivalents) in THF via a dropping funnel.

The excess Grignard reagent is necessary to account for the deprotonation of the hydroxyl

group and the double addition to the ester.

Reaction and Quenching: After the addition is complete, allow the reaction to warm to room

temperature and stir until the starting material is consumed (monitored by TLC). Carefully

quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

Work-up and Purification: Extract the product with an appropriate organic solvent. The

combined organic layers are then washed, dried, and concentrated. The crude product can

be purified by recrystallization or column chromatography to yield pure (2R)-1,1,2-

triphenylethane-1,2-diol[5].

Applications in Asymmetric Synthesis
The primary utility of (2R)-1,1,2-triphenylethane-1,2-diol lies in its application as a chiral

building block and auxiliary in asymmetric synthesis[10]. The presence of two hydroxyl groups

and a defined stereocenter makes it a versatile tool for introducing chirality into molecules,

which is of paramount importance in the synthesis of pharmaceuticals and other biologically

active compounds[10][11].

Key Applications:

Chiral Ligands for Asymmetric Catalysis: The diol can be derivatized to form chiral ligands for

metal-catalyzed asymmetric reactions. The stereochemistry of the diol backbone influences
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the three-dimensional environment around the metal center, thereby directing the

stereochemical outcome of the catalyzed reaction.

Chiral Auxiliaries: It can be used as a chiral auxiliary, where it is temporarily incorporated into

a substrate to direct a stereoselective reaction. After the desired chiral center is created, the

auxiliary can be cleaved and recovered.

Derivatizing Agent: (R)-(+)-1,1,2-triphenylethane-1,2-diol can be used to derivatize other

molecules, such as in the formation of chiral monoesters through stereoselective aldol

additions, or in the creation of O-silyl orthoesters and cyclic phosphonates[5].

The development of enantiomerically pure compounds is a cornerstone of modern drug

development, as different enantiomers of a drug can have vastly different pharmacological

activities and toxicities[11][12]. Chiral compounds like (2R)-1,1,2-triphenylethane-1,2-diol are

instrumental in achieving the synthesis of single-enantiomer drugs, leading to safer and more

effective medicines.

Conclusion
(2R)-1,1,2-Triphenylethane-1,2-diol is a valuable chiral building block in organic synthesis. Its

well-defined stereochemistry and versatile chemical functionality make it a key component in

the synthesis of complex, enantiomerically pure molecules. A thorough understanding of its

properties and synthetic routes, particularly the Sharpless Asymmetric Dihydroxylation and the

Grignard addition to a chiral precursor, is essential for its effective application in research and

development, especially within the pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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